

Spectroscopic data for 2-Chloro-4-iodo-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: *2-Chloro-4-iodo-1H-indole-3-carbaldehyde*

CAS No.: *1203898-06-9*

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An In-Depth Technical Guide to the Spectroscopic Profile of **2-Chloro-4-iodo-1H-indole-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodo-1H-indole-3-carbaldehyde is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.^{[1][2][3]} The specific substitution pattern of a chloro group at the 2-position, an iodo group at the 4-position, and a carbaldehyde at the 3-position creates a unique electronic and steric environment, making this molecule a valuable synthon for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough understanding of its spectroscopic characteristics.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **2-Chloro-4-iodo-1H-indole-3-carbaldehyde**, including Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related indole derivatives.

Molecular Structure and Electronic Effects

The chemical structure of **2-Chloro-4-iodo-1H-indole-3-carbaldehyde** is presented below. The substituents have distinct electronic influences on the indole ring. The chloro and iodo groups are electron-withdrawing through induction but electron-donating through resonance. The carbaldehyde group at the 3-position is strongly electron-withdrawing. These competing effects modulate the electron density around the aromatic ring, which in turn influences the chemical shifts in NMR spectroscopy and the vibrational frequencies of bonds in IR spectroscopy.

Caption: Molecular structure of **2-Chloro-4-iodo-1H-indole-3-carbaldehyde**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the N-H proton of the indole ring. The predicted chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the substituents.

Predicted ^1H NMR Data (in DMSO- d_6)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
N-H	~12.5	Broad Singlet	-	The acidic proton on the nitrogen of the indole ring typically appears as a broad singlet at a high chemical shift, especially in a hydrogen-bond-accepting solvent like DMSO.
CHO	~10.0	Singlet	-	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H7	~7.8	Doublet	8.0 - 8.5	This proton is ortho to the electron-donating nitrogen atom but is also influenced by the adjacent aromatic ring.
H5	~7.6	Doublet of doublets	J = 8.0 - 8.5, 7.0 - 7.5	This proton is coupled to both

H6 and H7. The presence of the ortho iodo group will likely deshield it.

H6	~7.2	Triplet	7.0 - 7.5	This proton is coupled to H5 and H7 and is expected to be the most upfield of the aromatic protons.
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Experimental Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-4-iodo-1H-indole-3-carbaldehyde** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The use of DMSO- d_6 is recommended due to the expected low solubility in less polar solvents and to avoid exchange of the N-H proton.
- Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
 - Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.
 - Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.
 - Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.
 - Spectral Width (sw): A spectral width of 16 ppm, centered around 8 ppm, should cover all expected proton signals.

- Processing: The acquired Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. The spectrum should be phased, baseline corrected, and referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	~185	The aldehyde carbonyl carbon is significantly deshielded and appears at a very high chemical shift.
C2	~135	The presence of the electronegative chlorine atom at this position causes a downfield shift.
C7a	~138	A quaternary carbon in the aromatic system.
C3a	~130	A quaternary carbon adjacent to the iodine-substituted carbon.
C7	~125	Aromatic CH carbon.
C5	~128	Aromatic CH carbon, deshielded by the adjacent iodine.
C6	~122	Aromatic CH carbon.
C3	~118	The carbon bearing the aldehyde group.
C4	~95	The carbon attached to the iodine atom is expected to be significantly shielded due to the "heavy atom effect".

Experimental Protocol for ^{13}C NMR Spectroscopy

- Sample Preparation: The same sample prepared for ^1H NMR can be used.
- Instrumentation: A 100 MHz or higher ^{13}C frequency NMR spectrometer is required.

- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for all carbon atoms.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.
 - Spectral Width (sw): A spectral width of 240 ppm, centered around 120 ppm, will cover all expected carbon signals.
- Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The spectrum should be phased, baseline corrected, and referenced to the solvent peak of DMSO- d_6 at 39.52 ppm.

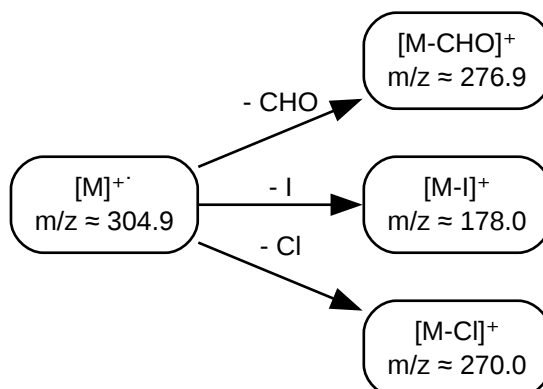
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): The exact mass of **2-Chloro-4-iodo-1H-indole-3-carbaldehyde** ($\text{C}_9\text{H}_5\text{ClINO}$) is approximately 304.91 g/mol. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio). The $[\text{M}]^+$ peak will appear at $m/z \sim 304.9$ and the $[\text{M}+2]^+$ peak at $m/z \sim 306.9$ with about one-third the intensity.
- Major Fragment Ions:
 - $[\text{M}-\text{H}]^+$ ($m/z \sim 303.9$): Loss of a hydrogen radical.
 - $[\text{M}-\text{CHO}]^+$ ($m/z \sim 276.9$): Loss of the formyl radical.
 - $[\text{M}-\text{I}]^+$ ($m/z \sim 178.0$): Loss of an iodine radical, which is a common fragmentation pathway for iodo-aromatics.

- $[M-Cl]^+$ ($m/z \approx 270.0$): Loss of a chlorine radical.



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Caption: Predicted major fragmentation pathways for **2-Chloro-4-iodo-1H-indole-3-carbaldehyde** in mass spectrometry.

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
- Acquisition Parameters:
 - Ionization Mode: Positive ion mode is likely to give a better signal for this compound ($[M+H]^+$).
 - Mass Range: Scan a mass range from m/z 50 to 500.
 - Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

Functional Group	Predicted Frequency (cm ⁻¹)	Intensity	Rationale
N-H Stretch	3300 - 3100	Medium, Broad	Typical for N-H stretching in indoles. Broadening is due to hydrogen bonding.
C-H Stretch (Aromatic)	3100 - 3000	Medium	Characteristic of C-H stretching in aromatic rings.
C=O Stretch (Aldehyde)	1680 - 1660	Strong	The carbonyl stretch is a strong, sharp band. Its position is influenced by conjugation with the indole ring.
C=C Stretch (Aromatic)	1600 - 1450	Medium to Strong	Multiple bands are expected in this region corresponding to the vibrations of the aromatic ring.
C-Cl Stretch	800 - 600	Medium to Strong	The position of the C-Cl stretch can be variable.
C-I Stretch	600 - 500	Medium	The C-I bond vibration appears at a low frequency.

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} is generally sufficient.
 - Number of Scans: Co-add 16 to 32 scans to obtain a good quality spectrum.
- Processing: The spectrum should be baseline corrected. If using ATR, a correction may be applied.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the structural confirmation of **2-Chloro-4-iodo-1H-indole-3-carbaldehyde**. The combination of ^1H NMR, ^{13}C NMR, MS, and IR spectroscopy offers a powerful and complementary set of tools for the unambiguous identification and characterization of this important synthetic intermediate. Researchers and drug development professionals can use this guide as a reference for interpreting experimental data and ensuring the quality of their materials.

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